Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Descripción general

Descripción

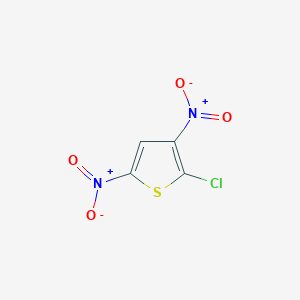

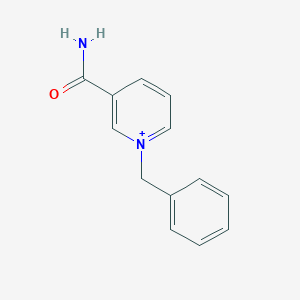

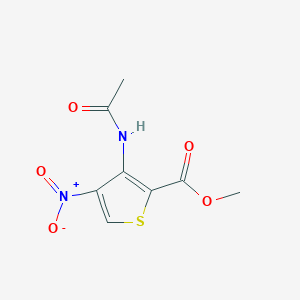

“Methyl 3-acetamido-4-nitrothiophene-2-carboxylate” is a chemical compound with the molecular formula C8H8N2O5S . It has a molecular weight of 244.23 .

Synthesis Analysis

The synthesis of “Methyl 3-acetamido-4-nitrothiophene-2-carboxylate” involves a reaction with sulfuric acid and nitric acid at -30℃ . A solution of the compound in 95%-98% sulfuric acid was cooled to 30 C, then 65%-68% nitric acid was added dropwise, and the temperature was controlled under 20 C . After the reaction, the mixture was poured into 800 mL ice water. The yellow solid was filtrated and washed with water. The crude was purified through recrystallization in dichloromethane to afford the title compound as a white solid .Molecular Structure Analysis

The molecular structure of “Methyl 3-acetamido-4-nitrothiophene-2-carboxylate” is represented by the formula C8H8N2O5S . Unfortunately, the specific details about the linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis

“Methyl 3-acetamido-4-nitrothiophene-2-carboxylate” has a molecular weight of 244.23 . The boiling point and other physical and chemical properties are not specified in the available resources .Aplicaciones Científicas De Investigación

1. Inhibitors of Poly(ADP-ribose)polymerase (PARP)

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate derivatives have been studied for their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), which is significant in cancer treatment. The inhibition of PARP can potentiate radiotherapy and chemotherapy by inhibiting DNA repair in cancer cells. Some derivatives, including thienopyridinones and thienopyrimidinones, have shown potent inhibitory activity against PARP (Shinkwin, Whish, & Threadgill, 1999).

2. Phase-Transfer-Catalysed Synthesis

This compound has been used in phase-transfer-catalysed synthesis processes. For instance, alpha-thioketosides, which are important in studying enzyme inhibitors, have been synthesized using variants of methyl 3-acetamido-4-nitrothiophene-2-carboxylate. These compounds are valuable for inhibitor studies with enzymes like Clostridium perfringens sialidase (Rothermel & Faillard, 1989).

3. Synthesis of Constrained Tryptophan Analogues

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate has been involved in the synthesis of constrained analogues of tryptophan. These compounds pertain to a class of constrained amino acids and are of interest due to their potential biological activities (Rossi et al., 2015).

4. Synthesis of Nitrothiophenecarboxamides as Radiosensitizers

Compounds derived from methyl 3-acetamido-4-nitrothiophene-2-carboxylate have been synthesized and evaluated as radiosensitizers. These compounds show potential in enhancing the effectiveness of radiotherapy for hypoxic mammalian cells, contributing to cancer treatment strategies (Threadgill et al., 1991).

5. DNA Binding Polymers

Cationic derivatives of methyl 3-acetamido-4-nitrothiophene-2-carboxylate have been used to create DNA-binding polymers. These polymers show potential in forming polyplexes with DNA, indicating applications in gene delivery and theranostic purposes (Carreon et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(10(13)14)3-16-7(6)8(12)15-2/h3H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOABQEABDWBTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403475 | |

| Record name | Methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |

CAS RN |

80615-53-8 | |

| Record name | Methyl 3-acetamido-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.